Crosstide trifluoroacetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C50H78F3N17O19 |
|---|---|
Molecular Weight |
1278.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H77N17O17.C2HF3O2/c1-24(38(74)59-28(14-15-35(70)71)39(75)56-21-36(72)73)57-41(77)30(19-26-9-4-3-5-10-26)61-42(78)31(22-66)62-43(79)32(23-67)63-45(81)37(25(2)68)64-40(76)27(11-6-16-54-47(50)51)60-44(80)33-13-8-18-65(33)46(82)29(58-34(69)20-49)12-7-17-55-48(52)53;3-2(4,5)1(6)7/h3-5,9-10,24-25,27-33,37,66-68H,6-8,11-23,49H2,1-2H3,(H,56,75)(H,57,77)(H,58,69)(H,59,74)(H,60,80)(H,61,78)(H,62,79)(H,63,81)(H,64,76)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55);(H,6,7)/t24-,25+,27-,28-,29-,30-,31-,32-,33-,37-;/m0./s1 |
InChI Key |
KBSHTPYYPODSQM-GCBPKDEWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CN)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular Architecture and Synthetic Considerations of Crosstide Trifluoroacetate
Primary Structure and Sequence Analysis of Crosstide (B550012) Peptide
The functionality of the Crosstide peptide is intrinsically linked to its primary amino acid sequence. This sequence dictates its interaction with specific enzymes, particularly protein kinases.
Elucidation of the Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG) Sequence
Crosstide is an 11-amino acid peptide with the sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly, often abbreviated as GRPRTSSFAEG. cpcscientific.comsinobiological.comgenscript.com This sequence is derived from glycogen (B147801) synthase kinase-3 (GSK-3), a key enzyme in glucose metabolism and other cellular processes. cpcscientific.comgenscript.comaddexbio.com The peptide has a molecular formula of C48H77N17O17 and a molecular weight of approximately 1164.2 g/mol . cpcscientific.comnovoprolabs.com
Below is a table detailing the amino acids that constitute the Crosstide peptide.
| Amino Acid | 3-Letter Code | 1-Letter Code | Properties |
| Glycine (B1666218) | Gly | G | Achiral, flexible |
| Arginine | Arg | R | Positively charged, basic |
| Proline | Pro | P | Cyclic, introduces kinks |
| Arginine | Arg | R | Positively charged, basic |
| Threonine | Thr | T | Polar, uncharged, phosphorylation site |
| Serine | Ser | S | Polar, uncharged, phosphorylation site |
| Serine | Ser | S | Polar, uncharged, phosphorylation site |
| Phenylalanine | Phe | F | Aromatic, hydrophobic |
| Alanine | Ala | A | Hydrophobic |
| Glutamic Acid | Glu | E | Negatively charged, acidic |
| Glycine | Gly | G | Achiral, flexible |
Identification of Key Amino Acid Residues for Kinase Recognition and Phosphorylation Events
The specific arrangement of amino acids in Crosstide is critical for its recognition and phosphorylation by several serine/threonine protein kinases. thermofisher.com Crosstide serves as an effective substrate for Akt (also known as Protein Kinase B or PKB), MAPKAP kinase-1, and p70S6K. cpcscientific.comgenscript.comnovoprolabs.com
The key residues for these enzymatic reactions are the serine (Ser) and threonine (Thr) residues within the sequence. nih.govwikipedia.org Specifically, the sequence is based on the phosphorylation site surrounding serine 9 on GSK-3β and serine 21 on GSK-3α. thermofisher.com Protein kinases catalyze the transfer of a phosphate (B84403) group to the hydroxyl (-OH) group of these amino acid side chains. wikipedia.org The surrounding arginine (Arg) residues create a basic consensus motif that is recognized by kinases like Akt. pnas.orgportlandpress.com This makes Crosstide a valuable generic substrate for assaying the activity of a range of kinases involved in critical signaling pathways such as the Akt/PKB pathway. sinobiological.comanaspec.com
Synthesis Methodologies for Crosstide Peptide
The creation of a pure, functional Crosstide peptide relies on precise and optimized chemical synthesis techniques. Solid-phase peptide synthesis is the standard method, which involves the use of trifluoroacetic acid in its final steps.
Principles and Applications of Fmoc Solid-Phase Peptide Synthesis (SPPS) in Crosstide Preparation
Fmoc (9-fluorenylmethyloxycarbonyl) Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing synthetic peptides like Crosstide. nih.govgoogle.com This technique involves building the peptide chain sequentially while it is anchored to an insoluble resin support. powdersystems.com
The core principle of Fmoc-SPPS involves a cyclical process:
Attachment: The first amino acid (Glycine in the C-terminus of Crosstide) is covalently linked to a solid resin support. powdersystems.com
Deprotection: The Nα-amino group of the attached amino acid is protected by an Fmoc group, which is base-labile. chempep.com This protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine for the next coupling step. bachem.commdpi.com
Coupling: The next Fmoc-protected amino acid is "activated" using coupling reagents (e.g., HBTU, HATU) and added to the resin. creative-peptides.comjpt.com It forms a peptide bond with the free amine of the preceding amino acid. powdersystems.com
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, ensuring the purity of the growing peptide chain. powdersystems.com
This cycle is repeated for each amino acid in the GRPRTSSFAEG sequence until the full-length peptide is assembled on the resin. powdersystems.com
Role of Trifluoroacetic Acid (TFA) in Cleavage and Deprotection Steps during Peptide Synthesis
Once the peptide chain is fully assembled, it must be cleaved from the solid resin support. powdersystems.com Trifluoroacetic acid (TFA) is the standard reagent used for this crucial final step in Fmoc-SPPS. bachem.comopnme.com A concentrated TFA "cocktail," often containing scavenger agents, is used to simultaneously cleave the peptide from the resin and remove the acid-labile protecting groups from the amino acid side chains (e.g., from Arg and Glu). bachem.comnih.gov
The strong acidic nature of TFA effectively breaks the bond linking the peptide to the resin (like the commonly used Wang resin) and the side-chain protecting groups, releasing the crude peptide into solution. powdersystems.compeptide.com The resulting product is the peptide as a trifluoroacetate (B77799) salt, which is then typically purified. novoprolabs.com The presence of TFA is essential for protonating the peptide, especially those with basic amino acids like arginine, to yield the final salt form. novoprolabs.com
Optimization Strategies for Reagent Purity and Yield in Crosstide Synthesis
Achieving high purity and yield in Crosstide synthesis requires careful optimization of the entire SPPS protocol. gyrosproteintechnologies.com The success of synthesizing a peptide is influenced by its length and specific amino acid sequence. csbio.com
Key optimization strategies include:
High-Quality Reagents: Using pure Fmoc-amino acids, solvents, and coupling reagents is fundamental to minimizing side reactions. polypeptide.com
Optimized Coupling: Selecting efficient coupling reagents (like HATU or HCTU) and optimizing reaction times and temperatures can significantly improve the efficiency of peptide bond formation and reduce the risk of incomplete reactions or amino acid racemization. creative-peptides.comjpt.comcsbio.com
Monitoring Reactions: Employing real-time monitoring techniques, such as color tests, can ensure that each deprotection and coupling step proceeds to completion before moving to the next cycle. chempep.com
Purification Techniques: After cleavage from the resin, the crude peptide must be purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating the full-length target peptide from truncated or modified sequences, ensuring a high-purity final product. creative-peptides.comgyrosproteintechnologies.com
Process Control: For complex sequences, adjusting the synthesis protocol, such as by heating or using specialized resins, can help overcome challenges like peptide aggregation on the resin. csbio.compolypeptide.com
By implementing these strategies, the synthesis of Crosstide trifluoroacetate can be optimized to produce a high-yield, high-purity peptide suitable for sensitive kinase assays and other research applications.
Implications of Trifluoroacetate as a Counterion in Synthetic Peptide Preparations
The presence of a trifluoroacetate (TFA) counterion is a common feature of commercially available synthetic peptides, including Crosstide. merckmillipore.comcpcscientific.comcaymanchem.com This section explores the origins of this salt form and the methodologies available for its replacement.
Origin of Trifluoroacetate Salt Form in HPLC Purification of Peptides
The prevalence of the trifluoroacetate salt form in synthetic peptides is a direct consequence of the purification methods employed. ambiopharm.commolecularcloud.org Solid-phase peptide synthesis (SPPS) is a cornerstone of synthetic peptide production. mdpi.comnih.gov In the final stages of SPPS, a strong acid is required to cleave the newly synthesized peptide from the solid resin support. mdpi.combachem.com Trifluoroacetic acid (TFA) is frequently used for this purpose due to its effectiveness. mdpi.comnih.gov
Furthermore, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for purifying the crude peptide product. bachem.com This method separates the target peptide from impurities based on hydrophobicity. bachem.com The mobile phases used in RP-HPLC for peptide purification typically consist of a water and acetonitrile (B52724) gradient, with TFA added as an ion-pairing agent. bachem.com TFA serves to protonate basic amino acid residues (like Arginine, Lysine, and Histidine) and the N-terminus of the peptide, which facilitates sharp, well-resolved peaks during chromatography. molecularcloud.org As a result of this process, the final lyophilized (freeze-dried) peptide is isolated as a salt, with the negatively charged trifluoroacetate ions electrostatically bound to the positively charged sites on the peptide chain. mdpi.combachem.com
The peptide sequence of Crosstide is Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH. merckmillipore.comsinobiological.comdundee.ac.uk Due to the presence of two Arginine (Arg) residues, which are strongly basic, and the free amino group at the N-terminus, Crosstide has multiple positively charged sites available to form a salt with the trifluoroacetate counterion. caymanchem.commolecularcloud.org
Table 1: Crosstide Properties
| Property | Value | Source |
|---|---|---|
| Peptide Sequence | Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly | merckmillipore.comsinobiological.comdundee.ac.uk |
| One-Letter Sequence | GRPRTSSFAEG | cpcscientific.com |
| Molecular Formula | C48H77N17O17 | caymanchem.com |
Methodologies for Post-Synthetic Counterion Exchange (e.g., to Hydrochloride Salts) in Research-Grade Crosstide
While the TFA salt form is a standard outcome of the synthesis and purification process, it is sometimes necessary to exchange it for a different counterion, such as chloride (HCl), for specific experimental applications. nih.govnih.gov Several methodologies exist to achieve this post-synthetic counterion exchange for research-grade peptides like Crosstide.
One of the most straightforward methods involves repeated dissolution and lyophilization. nih.gov The peptide trifluoroacetate salt is dissolved in a dilute solution of a stronger acid, such as hydrochloric acid (e.g., 0.02 M to 0.1 M HCl). mdpi.comlifetein.com Because HCl is a stronger acid than TFA, it can displace the trifluoroacetate ion. nih.gov The solution is then frozen and lyophilized. lifetein.compeptide.com This process is typically repeated multiple times to ensure complete exchange. mdpi.comlifetein.com
Another common technique is ion-exchange chromatography (IEX). nih.govbio-works.com This method separates molecules based on their net charge. waters.com To exchange trifluoroacetate for chloride, a strong anion exchange resin is first charged with chloride ions. The peptide-TFA salt is then passed through the column. The resin captures the trifluoroacetate anions and releases chloride ions, which then form a salt with the peptide. peptide.combio-works.com The resulting peptide hydrochloride can then be eluted from the column. bio-works.com
More advanced techniques combining purification and counterion exchange in a single step using solid-phase extraction (SPE) have also been developed. mdpi.comresearchgate.net These methods can be optimized by adjusting mobile phase composition and elution programs to yield the desired peptide salt with high purity. mdpi.com The choice of method depends on the scale of the exchange, the properties of the peptide, and the required purity of the final product.
Table 2: Common Counterion Exchange Methods
| Method | Description | Key Steps |
|---|---|---|
| Acid Displacement/Lyophilization | Utilizes a stronger acid to displace the TFA counterion. | 1. Dissolve peptide-TFA in dilute HCl solution. lifetein.compeptide.com 2. Freeze the solution. peptide.com 3. Lyophilize to remove solvent and excess HCl. lifetein.compeptide.com 4. Repeat process for complete exchange. lifetein.com |
| Ion-Exchange Chromatography (IEX) | Employs a charged stationary phase to exchange anions. | 1. Prepare an anion exchange column with the desired counterion (e.g., Cl-). peptide.combio-works.com 2. Dissolve the peptide-TFA and apply it to the column. peptide.combio-works.com 3. Elute the peptide, now in its hydrochloride salt form. bio-works.com |
| Solid-Phase Extraction (SPE) | A streamlined chromatographic method for simultaneous purification and exchange. | 1. Condition an SPE cartridge. 2. Load the crude or pure peptide-TFA. 3. Wash and elute with a mobile phase containing the desired counterion (e.g., HCl). mdpi.com |
Mechanistic Investigations of Kinase Substrate Interactions Utilizing Crosstide Trifluoroacetate
Crosstide (B550012) as a Defined Substrate for AGC Kinase Family Members
Crosstide, a synthetic peptide with the sequence GRPRTSSFAEG, serves as a well-established substrate for a variety of protein kinases, particularly members of the AGC kinase family. embopress.orgembopress.orgembopress.org This family includes key regulators of cellular processes such as cell growth, metabolism, and survival. The utility of Crosstide lies in its specific amino acid sequence, which contains a phosphorylation site readily recognized and acted upon by these kinases. This makes it an invaluable tool in in vitro kinase assays to measure the enzymatic activity of purified kinases or kinases immunoprecipitated from cell lysates. nih.govembopress.org
Analysis of Akt (Protein Kinase B) Phosphorylation Dynamics with Crosstide
Akt, also known as Protein Kinase B (PKB), is a central node in signaling pathways that govern cell proliferation, survival, and metabolism. nih.govthermofisher.com The phosphorylation of substrates by Akt is a critical event in these pathways. Crosstide is frequently employed as a substrate in assays to quantify Akt kinase activity due to its efficient phosphorylation by Akt. nih.govresearchgate.net
The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3. thermofisher.comnih.gov While they share many functions, isoform-specific roles have been identified. Crosstide-based assays have been instrumental in dissecting the individual contributions of these isoforms. For instance, studies have utilized Crosstide to compare the kinase activities of immunoprecipitated Akt1 and Akt2, revealing differential regulation and substrate phosphorylation. researchgate.net Research has shown that while all three isoforms can be activated by similar upstream signals, they can have distinct downstream effects. nih.govcellsignal.com Crosstide has been used as a substrate to measure the activity of different Akt isoforms, helping to elucidate their specific roles. For example, in vitro kinase assays using Crosstide as a substrate have demonstrated that both Akt1 and Akt2 can phosphorylate it, allowing for a comparison of their activities under various conditions. researchgate.netnih.gov
Interactive Table: Assessment of Akt Isoform-Specific Activities using Crosstide-based Assays
| Kinase Isoform | Substrate | Key Findings | Reference |
|---|---|---|---|
| Akt1 | Crosstide | Essential for cell proliferation. | nih.gov |
| Akt2 | Crosstide | Promotes cell cycle exit. | nih.gov |
| Akt1, Akt2 | Crosstide | Both isoforms phosphorylate Crosstide, allowing for comparative activity studies. | researchgate.netnih.gov |
The activity of Akt is tightly regulated by upstream kinases and signaling molecules. cellsignal.com Crosstide phosphorylation assays are a valuable tool for investigating this regulation. The primary activators of Akt are phosphoinositide 3-kinase (PI3K) and the kinases PDK1 and mTORC2. cellsignal.comconicet.gov.ar Upon growth factor stimulation, PI3K generates PIP3, which recruits both Akt and PDK1 to the plasma membrane. cellsignal.comaai.org PDK1 then phosphorylates Akt at threonine 308 (Thr308), leading to partial activation. cellsignal.com For full activation, Akt must also be phosphorylated at serine 473 (Ser473) by mTORC2. cellsignal.com
Crosstide-based assays have been used to demonstrate how various upstream modulators affect Akt activity. For example, inhibition of PI3K or mTORC2 leads to a decrease in Crosstide phosphorylation by Akt, confirming their roles as positive regulators. embopress.org Conversely, the activity of phosphatases that dephosphorylate Akt, such as PHLPP, can be monitored by an increase in Crosstide phosphorylation upon their inhibition.
Studies have also explored the role of other kinases in regulating Akt activity. For instance, it has been shown that Cdk2/cyclin A can phosphorylate Akt, and this was confirmed using in vitro kinase assays with Crosstide as the substrate. nih.govresearchgate.net Similarly, the effect of PIKE-A, a GTPase that enhances Akt activity, was demonstrated by measuring the phosphorylation of Crosstide. pnas.org
Interactive Table: Interrogation of Akt Pathway Regulation by Upstream Kinases and Modulators through Crosstide Phosphorylation
| Upstream Regulator | Effect on Akt Activity | Method of Detection | Reference |
|---|---|---|---|
| PDK1 | Activates | Increased Crosstide phosphorylation | cellsignal.com |
| mTORC2 | Activates | Increased Crosstide phosphorylation | cellsignal.com |
| PI3K | Activates | Increased Crosstide phosphorylation | embopress.org |
| Cdk2/cyclin A | Activates | Increased Crosstide phosphorylation | nih.govresearchgate.net |
| PIKE-A | Activates | Increased Crosstide phosphorylation | pnas.org |
Studies of MSK1 and MAPKAP-K1a/b Kinase Activity with Crosstide
Mitogen- and stress-activated protein kinase 1 (MSK1) and mitogen-activated protein kinase-activated protein kinase 1a/b (MAPKAP-K1a/b, also known as RSK) are downstream effectors of the MAPK/ERK signaling pathway. embopress.orgembopress.org Both kinases play roles in transcriptional regulation and the cellular stress response. Crosstide is an effective substrate for both MSK1 and MAPKAP-K1a/b, and is used to measure their activity in vitro. embopress.orgembopress.orgnih.gov
Research has shown that MSK1 can be activated by both the MAPK/ERK and the SAPK2/p38 pathways. embopress.orgembopress.org This dual regulation was elucidated using Crosstide-based kinase assays in the presence of specific inhibitors for each pathway. For example, the activation of MSK1 by growth factors is blocked by MAPK/ERK pathway inhibitors, while its activation by cellular stress is prevented by p38 inhibitors. embopress.org
Similarly, the activity of MAPKAP-K1a/b is also measured using Crosstide. embopress.org Studies have demonstrated that MAPKAP-K1a/b is activated by the MAPK/ERK pathway in response to mitogenic stimuli. embopress.orgembopress.org
Interactive Table: Studies of MSK1 and MAPKAP-K1a/b Kinase Activity with Crosstide
| Kinase | Upstream Activator | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| MSK1 | MAPK/ERK, SAPK2/p38 | Crosstide | Activated by both mitogenic and stress signals. | embopress.orgembopress.org |
| MAPKAP-K1a/b (RSK) | MAPK/ERK | Crosstide | Activated by mitogenic signals. | embopress.orgembopress.org |
Evaluation of p90 Ribosomal S6 Kinase 1 (RSK1) and p70 Ribosomal S6 Kinase (p70S6K) Phosphorylation on Crosstide
p90 Ribosomal S6 Kinase 1 (RSK1), which is the same as MAPKAP-K1a, and p70 Ribosomal S6 Kinase (p70S6K) are key regulators of protein synthesis and cell growth. portlandpress.com Both are members of the AGC kinase family and their activity can be assayed using Crosstide. researchgate.netembopress.org
RSK1 is activated downstream of the MAPK/ERK pathway and phosphorylates a number of substrates, including CREB. portlandpress.com Its activity towards Crosstide has been well-characterized. portlandpress.com
p70S6K is a downstream effector of the PI3K/mTOR pathway and plays a crucial role in regulating translation initiation. embopress.org The activation of p70S6K involves phosphorylation by PDK1. conicet.gov.arembopress.org In vitro kinase assays using Crosstide as a substrate have been pivotal in understanding the regulation of p70S6K by PDK1 and mTOR. researchgate.netembopress.org For example, a mutant of PDK1 that cannot bind to the hydrophobic motif of its substrates is unable to phosphorylate and activate p70S6K, as measured by a decrease in Crosstide phosphorylation. researchgate.netembopress.org
Interactive Table: Evaluation of RSK1 and p70S6K Phosphorylation on Crosstide
| Kinase | Upstream Regulator | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| RSK1 (MAPKAP-K1a) | MAPK/ERK | Crosstide | Activated by mitogenic signals. | portlandpress.com |
| p70S6K | PDK1, mTOR | Crosstide | Activation is dependent on the PIF-binding pocket of PDK1. | researchgate.netembopress.org |
Examination of Serum/Glucocorticoid-Regulated Kinase Family Member 3 (SGK3) Phosphorylation Utilizing Crosstide
Serum/glucocorticoid-regulated kinase 3 (SGK3) is another member of the AGC kinase family that is involved in cell survival and ion channel regulation. nih.govnih.gov Unlike other SGK family members, SGK3 possesses a PX domain that binds to phosphatidylinositol 3-phosphate (PI3P), localizing it to endosomes. nih.govportlandpress.com
Crosstide is a recognized substrate for SGK3 and is used to measure its kinase activity in vitro. nih.govnih.govportlandpress.com Studies using Crosstide-based assays have been crucial in elucidating the unique regulatory mechanisms of SGK3. For instance, it has been shown that the kinase activity of SGK3 is dependent on both its phosphorylation by PDK1 and its binding to PI3P. nih.govportlandpress.com The PI3P binding is thought to induce a conformational change that allows for efficient phosphorylation and activation.
Research has demonstrated that the activity of immunoprecipitated SGK3 from cell lysates can be measured by its ability to phosphorylate Crosstide. nih.govportlandpress.com This has allowed for the investigation of SGK3 regulation by growth factors and inhibitors of the PI3K pathway. nih.govportlandpress.com For example, treatment of cells with inhibitors of Vps34, a class III PI3K that produces PI3P, leads to a significant reduction in SGK3 activity as measured by Crosstide phosphorylation. portlandpress.com
Interactive Table: Examination of SGK3 Phosphorylation Utilizing Crosstide
| Kinase | Regulatory Mechanism | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| SGK3 | PDK1 phosphorylation, PI3P binding | Crosstide | Activity is dependent on both phosphorylation and lipid binding. | nih.govportlandpress.com |
| SGK3 | Growth factor signaling | Crosstide | Activated by various growth factors in a PI3K-dependent manner. | nih.gov |
Substrate Specificity Profiling and Kinase Selectivity Studies Employing Crosstide and its Analogs
Crosstide is widely utilized to profile the substrate specificity of various protein kinases. It is a well-established substrate for Akt isoforms (AKT1, AKT2, and AKT3), serum/glucocorticoid-regulated kinase family member 3 (SGK3), and 3-phosphoinositide-dependent protein kinase 1 (PDK1). caymanchem.comab-science.comnih.gov Its utility as a generic substrate for Akt/PKB has been confirmed in numerous studies. nih.gov
Kinase selectivity studies often employ Crosstide to differentiate the activity of related enzymes. In pairwise cross-reactivity tests, Crosstide is effectively phosphorylated by its target kinase, Akt, while showing significantly less phosphorylation by other kinases such as PKA and MK2. acs.org This selectivity is crucial for accurately measuring the activity of a specific kinase within a complex cellular environment. Further illustrating this specificity, one study found that while diamide-mediated oxidation of the catalytic subunit of PKA (PKA-Cα) markedly decreased its activity towards substrates like Kemptide and CREBtide, its ability to phosphorylate Crosstide remained largely unaffected. mdpi.com
The performance of Crosstide is also evaluated against its analogs to understand the structural determinants of kinase recognition. Research comparing Crosstide to other peptide substrates, such as B-5/I, has shown that Crosstide exhibits faster phosphorylation kinetics with human Akt. acs.org This suggests a higher efficiency of interaction and phosphorylation by the kinase. This enhanced kinetic profile is partly explained by a higher binding affinity, as Crosstide's Michaelis constant (K_m) for human Akt1 is approximately five times lower than that of a truncated B-5/I analog. acs.org
Kinetic Characterization of Enzyme-Substrate Interactions Involving Crosstide
Kinetic characterization provides quantitative insights into the affinity and catalytic efficiency of an enzyme for its substrate. For Crosstide, these studies are fundamental to understanding how it interacts with target kinases and the speed at which it is phosphorylated.
The Michaelis-Menten constant (K_m) is a key parameter that reflects the affinity of a kinase for its substrate; a lower K_m value indicates a higher affinity. edx.orglibretexts.org The K_m of Crosstide has been determined for several kinases, providing a quantitative measure of this interaction.
In a detailed kinetic analysis of Integrin-Linked Kinase (ILK), a serine/threonine kinase, the K_m for Crosstide (referred to as GSK-3 crosstide in the study) was determined under different conditions. figshare.comresearchgate.net The study highlighted how the presence of different divalent cations can influence substrate binding. researchgate.net The calculated K_m values were found to be within the typical range for active protein kinases. researchgate.net As previously mentioned, the K_m value for Crosstide with human Akt1 is significantly lower than that of peptide analogs like B-5/I, underscoring its high affinity for this key signaling kinase. acs.org
Table 1: Michaelis-Menten Kinetic Parameters for Integrin-Linked Kinase (ILK) with Crosstide Substrate Data derived from studies on GST-ILK. figshare.comresearchgate.net
| Kinase | Substrate | Divalent Cation | K_m (µM) | V_max (pmol/min) |
| ILK | Crosstide | 10 mM MgCl₂ | 3.2 | 10.9 |
| ILK | Crosstide | 5 mM MnCl₂ | 3.2 | 8.1 |
The maximum reaction velocity (V_max) and the turnover number (k_cat) quantify the catalytic efficiency of an enzyme, representing the maximum rate at which a kinase can phosphorylate its substrate once bound. nih.gov These parameters are often determined using recombinant kinase systems, which provide a clean and controlled environment for enzymatic assays.
Studies with recombinant Integrin-Linked Kinase (ILK) have measured the V_max for Crosstide phosphorylation, revealing the enzyme's maximal catalytic rate under specific assay conditions (see Table 1). figshare.comresearchgate.net Furthermore, investigations into the activation mechanism of PDK1 have utilized Crosstide to measure kinase activity. In these experiments, the initial reaction rate of PDK1 with Crosstide was observed to be five times higher in the presence of liposomes containing the signaling lipid PIP₃, demonstrating a significant increase in reaction velocity upon kinase activation. nih.gov
Methodological Advancements in Crosstide Trifluoroacetate Based Assays and Analytical Characterization
Radiometric Kinase Assays Employing [γ-32P]ATP and Crosstide (B550012) as a Substrate
The "gold standard" for quantifying protein kinase activity has traditionally been the radiometric assay, valued for its direct measurement, high sensitivity, and reliability. nih.govresearchgate.netreactionbiology.com This method involves incubating a kinase with its substrate, such as Crosstide, in the presence of adenosine (B11128) triphosphate (ATP) that has been radioactively labeled with Phosphorus-32 at the gamma phosphate (B84403) position ([γ-32P]ATP). nih.govharvard.edu The kinase catalyzes the transfer of this radiolabeled phosphate group from the ATP molecule onto a serine or threonine residue within the Crosstide peptide. nih.govrevvity.com The amount of radioactivity incorporated into the Crosstide substrate is directly proportional to the kinase's enzymatic activity. researchgate.net This allows for a quantitative assessment of kinase function. nih.govnih.gov
Assay conditions are carefully optimized, typically involving a buffered solution at a specific pH, magnesium chloride (MgCl2) as a cofactor for the kinase, and defined concentrations of ATP and the peptide substrate. nih.govthermofisher.comfishersci.com For instance, assays for Serum/Glucocorticoid Regulated Kinase (SGK) family members have been conducted using Crosstide as the substrate with [γ-32P]ATP to determine specific activity, measured in nanomoles of phosphate transferred per minute per milligram of protein. thermofisher.comfishersci.com
A cornerstone of the radiometric kinase assay is the use of phosphocellulose paper for separating the phosphorylated substrate from the unreacted [γ-32P]ATP. researchgate.net P81 phosphocellulose paper possesses covalently linked phosphate groups, which give it a net negative charge. researchgate.net This property allows it to electrostatically bind basic peptides, such as Crosstide, which contains arginine residues. nih.govresearchgate.net
Following the kinase reaction, an aliquot of the reaction mixture is spotted onto a square of P81 paper. nih.gov The paper is then subjected to a series of washes, typically with a weak acid like phosphoric acid, to remove the unbound and negatively charged [γ-32P]ATP, while the positively charged Crosstide peptide (now carrying the radioactive phosphate) remains bound to the paper. nih.govresearchgate.net The radioactivity retained on the paper is then quantified using liquid scintillation counting or phosphorimaging, providing a direct measure of the phosphorylated substrate. nih.govrevvity.comresearchgate.net This method is effective for a large number of samples and is highly sensitive, though it is generally limited to substrates with a net basic charge. researchgate.net
While robust, the traditional phosphocellulose paper assay is not inherently suited for large-scale high-throughput screening (HTS) due to its manual and labor-intensive washing steps. reactionbiology.com To overcome this limitation, the method has been miniaturized and adapted for use in multi-well plate formats. researchgate.net Researchers have developed array-based systems where hundreds of kinase reactions can be performed simultaneously in 96-well plates. researchgate.net Aliquots from these reactions are then spotted onto large sheets of P81 paper that are pre-printed with an array grid corresponding to the plate layout. researchgate.net
After washing, the entire sheet is analyzed using a phosphor imager, which quantifies the signal from each spot. researchgate.net This miniaturized format significantly reduces the consumption of reagents, including the radioisotope and kinase, and allows for the simultaneous analysis of numerous samples, making it suitable for HTS applications in basic research and drug discovery. reactionbiology.comresearchgate.net Another approach to HTS is the Scintillation Proximity Assay (SPA), a homogeneous "mix-and-read" method that eliminates the need for separation steps by capturing a biotinylated peptide substrate on scintillant-coated beads. reactionbiology.comresearchgate.net
Non-Radiometric Detection Methods for Crosstide Phosphorylation
The safety concerns and disposal issues associated with radiolabeled materials have driven the development of non-radiometric kinase assays. reactionbiology.com These methods offer safer and often more streamlined alternatives for measuring kinase activity, utilizing techniques based on fluorescence and immunology. thermofisher.commoleculardevices.com
Fluorescence-based assays represent a major advancement in kinase activity detection, offering sensitive and homogeneous formats amenable to HTS. nih.govbiomolecularsystems.com One prominent technique is Fluorescence Polarization (FP). In an FP-based assay using a Crosstide derivative, a small fluorescently labeled peptide tracer competes with the kinase-phosphorylated Crosstide for binding to a specific antibody. thermofisher.com When the fluorescent tracer is bound by the large antibody molecule, its rotation is slowed, resulting in a high FP value. Conversely, when unlabeled phosphorylated Crosstide produced by the kinase reaction displaces the tracer, the small, unbound tracer tumbles rapidly in solution, leading to a low FP value. This change in polarization is used to quantify kinase activity. thermofisher.com
Another approach involves using environmentally sensitive fluorophores, such as the Sox moiety, appended near the phosphorylation site on the peptide substrate. nih.gov The phosphorylation event, in the presence of magnesium, induces a change in the local environment of the fluorophore, leading to a detectable increase in its fluorescence emission intensity. nih.gov These methods provide a continuous, real-time measure of kinase activity. nih.gov
Immunological methods leverage the high specificity of antibodies to detect the phosphorylated form of Crosstide. nih.gov These assays typically employ antibodies that are specifically generated to recognize and bind to a peptide sequence only when a particular serine, threonine, or tyrosine residue is phosphorylated. nih.govmdpi.com
One common format is immunoblotting (Western blot), where after a kinase reaction, the mixture is separated by gel electrophoresis, transferred to a membrane, and probed with a phospho-specific antibody to visualize the phosphorylated Crosstide. nih.govbio-techne.com Another powerful technique is the Enzyme-Linked Immunosorbent Assay (ELISA), which is more quantitative than Western blotting and can be adapted for HTS. amerigoscientific.com In a typical ELISA format, phosphorylated Crosstide is captured in the wells of a microplate and detected with a phospho-specific antibody linked to a reporter enzyme. The signal generated is proportional to the amount of phosphorylated substrate. amerigoscientific.com These immunological approaches are highly specific but depend on the availability of high-quality, phospho-specific antibodies. nih.govmdpi.com
Advanced Chromatographic and Spectrometric Characterization of Crosstide and its Modified Forms
Advanced analytical techniques are essential for verifying the identity, purity, and modification status of Crosstide and its phosphorylated products. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are central to this characterization. windows.netamericanpharmaceuticalreview.com
Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the synthetic Crosstide peptide and to separate the phosphorylated form from the unphosphorylated starting material. americanpharmaceuticalreview.comnih.gov The addition of a highly charged phosphate group significantly alters the peptide's retention time on the nonpolar stationary phase of an RP-HPLC column. amerigoscientific.com
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides definitive identification of the peptide and its modifications. windows.netnih.gov By measuring the precise mass-to-charge ratio of the molecule, MS can confirm the primary amino acid sequence of Crosstide. fishersci.com Following a kinase reaction, MS analysis can verify the addition of a phosphate group by detecting a mass shift of +79.97 Da, corresponding to the mass of HPO₃. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the peptide and pinpoint the exact site of phosphorylation within the Crosstide sequence. thermofisher.comresearchgate.net These methods are indispensable for quality control and for detailed mechanistic studies of kinase reactions. windows.net
Application of High-Performance Liquid Chromatography (HPLC) for Crosstide Purity Assessment and Phosphopeptide Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification of synthetic peptides like Crosstide and the subsequent analysis of its phosphorylation. springernature.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these purposes, separating molecules based on their hydrophobicity. springernature.comphenomenex.com
For purity assessment, RP-HPLC is used to ensure that the synthesized Crosstide peptide is free from contaminants and byproducts from the synthesis process. A high-purity C18 column is often employed with a gradient elution system. sepscience.com The mobile phase typically consists of an aqueous component (A) and an organic component (B), with trifluoroacetic acid (TFA) often used as an ion-pairing agent to improve peak shape and resolution. sepscience.comnih.govchromatographyonline.com The purity of peptide products like Crosstide trifluoroacetate (B77799) is often reported as ≥95% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com
In the context of kinase assays, HPLC is a powerful tool for separating the phosphorylated Crosstide from its non-phosphorylated counterpart. The addition of a phosphate group to a serine or threonine residue on the Crosstide peptide alters its polarity, which in turn affects its retention time on an RP-HPLC column. This allows for the quantification of kinase activity by measuring the relative peak areas of the substrate and the product. A systematic investigation of various phosphopeptides revealed that the change in elution time upon phosphorylation can vary, with some phosphopeptides eluting earlier and others later than their non-phosphorylated forms under acidic RP-HPLC conditions using TFA. nih.gov
Table 1: Illustrative HPLC Conditions for Crosstide Analysis
| Parameter | Condition | Purpose |
| Column | C18, sub-2 µm particle size | High-resolution separation of peptides. researchgate.net |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides an acidic environment and acts as an ion-pairing agent. sepscience.com |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)/Methanol | Organic solvent for eluting hydrophobic peptides. sepscience.com |
| Elution | Gradient | Allows for the separation of peptides with varying hydrophobicities. nih.gov |
| Detection | UV Absorbance (e.g., 214 nm) | Detection of the peptide backbone. |
Utilization of Mass Spectrometry for Structural Elucidation and Phosphorylation Site Mapping of Crosstide
Mass spectrometry (MS) is a highly sensitive and accurate technique for the structural analysis of peptides and the identification of post-translational modifications like phosphorylation. currenta.depioneerpublisher.com When coupled with HPLC (LC-MS), it provides a powerful platform for analyzing the products of a Crosstide-based kinase assay. nih.gov High-resolution mass spectrometers can determine the precise molecular weight of a peptide, allowing for the confirmation of its elemental composition. currenta.denih.gov
Tandem mass spectrometry (MS/MS) is particularly crucial for mapping the exact site of phosphorylation on the Crosstide peptide. nih.govnih.gov In an MS/MS experiment, the phosphorylated peptide ion is isolated and fragmented. The resulting fragment ions provide sequence information that can pinpoint which specific serine or threonine residue has been phosphorylated. nih.gov The addition of a phosphate group (HPO3) results in a mass increase of approximately 80 Da, which can be readily detected. nih.gov
Table 2: Representative Mass Spectrometry Data for Crosstide Analysis
| Analyte | Expected Monoisotopic Mass (Da) | Observed m/z (singly charged) | Technique |
| Crosstide | 1163.5 | ~1164.5 | MS |
| Phospho-Crosstide | 1243.5 | ~1244.5 | MS |
| Fragment Ion | Varies | Varies | MS/MS |
Note: Observed m/z values can vary slightly based on instrumentation and calibration.
In complex biological samples where the phosphorylated Crosstide may be present in low abundance, enrichment techniques are often necessary prior to MS analysis. nih.gov Immobilized Metal Affinity Chromatography (IMAC) is a widely used method for the selective enrichment of phosphopeptides. springernature.comnih.gov This technique utilizes the affinity of the negatively charged phosphate groups for positively charged metal ions, such as Fe³⁺, Ga³⁺, or Ti⁴⁺, which are immobilized on a solid support. nih.govspringernature.comresearchgate.net
The sample containing the Crosstide peptides is passed through the IMAC column. The phosphorylated Crosstide binds to the metal ions, while the non-phosphorylated peptides and other components of the mixture are washed away. nih.gov The enriched phosphopeptides are then eluted from the column, typically by using a buffer with a high pH or a phosphate-containing solution, and subsequently analyzed by mass spectrometry. springernature.comnih.gov This enrichment step significantly enhances the ability to detect and identify low-level phosphorylation events. sigmaaldrich.cn
Development of Biotinylated Crosstide Conjugates for Phosphorylation Detection and Isolation
To facilitate the detection and isolation of phosphorylated Crosstide, biotinylated conjugates have been developed. merckmillipore.comsigmaaldrich.com Biotin is a small molecule that has an exceptionally high affinity for the protein avidin (B1170675) (or streptavidin). This strong and specific interaction can be exploited in a variety of assay formats.
In a typical kinase assay using biotinylated Crosstide, the reaction mixture is transferred to a plate or beads coated with streptavidin. ebi.ac.ukgoogle.com The biotinylated Crosstide, both phosphorylated and non-phosphorylated, will bind to the streptavidin surface. After washing away other components of the assay, the amount of phosphorylation can be quantified. This is often achieved using a specific antibody that recognizes the phosphorylated form of the peptide, which may be linked to a detectable label (e.g., a fluorescent molecule or an enzyme for colorimetric detection).
Furthermore, the biotin-streptavidin interaction provides a powerful method for isolating the phosphorylated peptide for further analysis. google.com After the kinase reaction, the entire pool of biotinylated Crosstide can be captured on streptavidin-coated beads. The beads can then be washed to remove non-biotinylated contaminants. Subsequent elution or on-bead analysis can then be performed, for example, by mass spectrometry, to confirm phosphorylation. This approach is particularly useful in screening for kinase inhibitors or for studying kinase substrate specificity. nih.gov
Impact and Management of Trifluoroacetate As a Counterion in Biochemical Research
Allosteric Modulation by Trifluoroacetate (B77799) in Receptor-Ligand Binding Studies
Trifluoroacetate has been identified as an allosteric modulator, a molecule that binds to a site on a receptor other than the primary binding site, altering the receptor's response to its natural ligand. nih.govnih.gov This can introduce significant variability in receptor-ligand binding studies. nih.gov
Research has demonstrated that trifluoroacetate can act as an allosteric modulator of the glycine (B1666218) receptor (GlyR), a ligand-gated ion channel crucial for neurotransmission. biorxiv.orgnih.gov Studies using two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing GlyRs revealed that TFA potentiates the currents induced by low concentrations of glycine. nih.govnih.gov
Specifically, trifluoroacetate at concentrations ranging from 100 μM to 3 mM was shown to enhance the activity of both α1 homomeric and α1β heteromeric glycine receptors when exposed to low (EC5-10) concentrations of glycine. nih.govnih.gov However, TFA had no effect when co-applied with a saturating concentration of glycine, a characteristic feature of allosteric modulation. nih.govnih.gov This modulatory effect was specific to the glycine receptor, as no similar activity was observed on α1β2γ2S GABA(A) or 5-HT3A receptors. nih.govnih.gov
Table 1: Effect of Trifluoroacetate on Glycine Receptor Activity
| Receptor Type | Glycine Concentration | Trifluoroacetate (TFA) Concentration | Observed Effect |
|---|---|---|---|
| α1 homomeric GlyR | Low (EC5-10) | 100 μM - 3 mM | Enhanced current |
| α1β heteromeric GlyR | Low (EC5-10) | 100 μM - 3 mM | Enhanced current |
| α1 homomeric GlyR | Saturating | Up to 3 mM | No effect |
| α1β heteromeric GlyR | Saturating | Up to 100 mM | No effect |
The allosteric modulation of receptors by TFA has significant implications for the reproducibility and validity of peptide research. nih.gov Since many synthetic peptides are purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid, they are often delivered as TFA salts. genscript.comgenscript.com.cn The presence of residual TFA can lead to unintended effects on target receptors, potentially confounding the interpretation of the peptide's intrinsic activity. nih.govgenscript.com
This contamination can be a major source of experimental error, leading to false positives or negatives. genscript.comnih.gov Therefore, it is crucial for researchers to control for the potential effects of TFA. This can be achieved by using peptides with alternative, more biologically inert counterions like hydrochloride or by conducting control experiments with TFA alone to assess its contribution to the observed effects. genscript.comresearchgate.net
Cellular and Mechanistic Effects of Trifluoroacetate in In Vitro Models
Beyond its effects on receptors, trifluoroacetate can directly influence cellular processes, such as proliferation, which is a critical consideration in in vitro studies. researchgate.netphysiology.org The choice of counterion can significantly impact the observed bioactivity of a peptide in cell culture systems. mdpi.com
Studies have shown that trifluoroacetate can inhibit the proliferation of certain cell types. researchgate.netphysiology.org Research on fetal rat osteoblast cultures demonstrated that TFA, at concentrations as low as 10⁻⁸ to 10⁻⁷ M, reduced cell numbers and thymidine (B127349) incorporation after 24 hours. researchgate.netphysiology.orgphysiology.org Similar inhibitory effects were observed in cultures of articular chondrocytes and neonatal mouse calvariae, suggesting the effect is not specific to a single cell type or species. researchgate.netphysiology.org
In contrast, other studies have reported that TFA can stimulate the growth of murine glioma cells at micromolar concentrations. genscript.comgenscript.com.cn This highlights the cell-type-specific and concentration-dependent effects of TFA.
Table 2: Effect of Trifluoroacetate on Cell Proliferation
| Cell Type | TFA Concentration | Observed Effect |
|---|---|---|
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Inhibition |
| Articular Chondrocytes | 10 nM - 100 nM | Inhibition |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Stimulation |
The presence of TFA can introduce significant experimental variability and may lead to false positive or reduced signals in peptide-based assays. genscript.comgenscript.com This underscores the importance of considering the entire composition of a peptide preparation, including the counterion, when designing and interpreting experiments. genscript.commdpi.com
Strategies for Mitigating Counterion Interference in Biochemical Experiments
Given the potential for trifluoroacetate to interfere with biochemical experiments, several strategies can be employed to mitigate these effects. The primary goal is to ensure that the observed biological activity is attributable to the peptide of interest and not the counterion.
One of the most effective strategies is to exchange the trifluoroacetate counterion for a more biologically inert one, such as hydrochloride or acetate (B1210297). genscript.comresearchgate.netmdpi.com This can be achieved through various methods, including ion-exchange chromatography or repeated dissolution in a solution containing the desired counterion followed by lyophilization. mdpi.com
Another important consideration is to perform control experiments. This involves testing the effect of the trifluoroacetate salt alone at the same concentration present in the peptide preparation. nih.gov This allows researchers to subtract any background effects caused by the counterion.
Additionally, researchers should be mindful of potential pH changes in their experimental solutions due to the acidic nature of trifluoroacetic acid. genscript.com It is good practice to verify and adjust the pH of the final peptide solution to match the experimental buffer.
Finally, maintaining awareness within the scientific community about the potential for counterion interference is crucial. nih.govgenscript.com Detailed reporting of the salt form of peptides used in publications will aid in the reproducibility and interpretation of research findings.
Methodological Approaches for Complete Counterion Exchange to Minimize Experimental Artifacts
Given the potential for TFA to introduce experimental artifacts, its removal or exchange for a more biologically compatible counterion, such as hydrochloride (HCl) or acetate (AcOH), is often a necessary step. genscript.com The strong ionic interaction between the negatively charged TFA and the positively charged amino groups of the peptide (N-terminus and side chains of Lysine, Arginine, Histidine) makes simple removal by lyophilization insufficient. mdpi.comlifetein.com Several methodological approaches have been developed to achieve a complete or near-complete counterion exchange.
The selection of a suitable method depends on the peptide's characteristics and the requirements of the downstream application. The primary goal is to replace the TFA with a different anion, typically from a more biologically benign acid like hydrochloric acid or acetic acid. nih.gov
Commonly Employed Counterion Exchange Methods:
Repeated Lyophilization with a Stronger Acid: This is a classical and widely adopted method. lifetein.com It involves dissolving the peptide-TFA salt in a dilute solution of a stronger acid, such as hydrochloric acid (pKa ≈ -7), which is much stronger than TFA (pKa ≈ 0). nih.gov The solution is then lyophilized (freeze-dried). Repeating this process multiple times helps to displace the TFA and leave the peptide as its hydrochloride salt. lifetein.compeptide.com
Ion-Exchange Chromatography: This technique uses a column packed with a solid-phase anion exchange resin. nih.govpeptide.com The peptide-TFA salt is dissolved and passed through the column. The resin captures the trifluoroacetate anions and replaces them with a different anion (e.g., acetate) that has been pre-loaded onto the column. The resulting peptide-acetate salt is then eluted. peptide.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Counterion exchange can be integrated into the peptide purification process using RP-HPLC. By using a mobile phase containing the desired counterion (e.g., acetic acid instead of TFA), the final purified peptide will be in the desired salt form. nih.gov
Solid-Phase Extraction (SPE): A faster, lower-cost alternative to HPLC, RP-SPE can be used for simultaneous purification and counterion exchange. mdpi.comresearchgate.net Methodologies have been developed where the peptide-TFA is loaded onto an SPE cartridge and then washed and eluted with solutions containing hydrochloric acid or acetic acid to yield the corresponding peptide salt with high purity and low TFA content. mdpi.comresearchgate.net
Deprotonation/Reprotonation: This method involves dissolving the peptide in a basic solution to deprotonate the positively charged amino groups, thus releasing the TFA counterion. The peptide can then be reprotonated by adding the acid of the desired counterion (e.g., acetic acid) and lyophilized. nih.gov
The effectiveness of these methods can be monitored using analytical techniques such as ¹⁹F-NMR to detect the fluorine signal from any remaining TFA, or by Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR). nih.gov
Table 1: Comparison of Methodological Approaches for TFA Counterion Exchange
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Lyophilization with HCl | Displacement of TFA by a stronger acid (HCl) through repeated freeze-drying cycles. lifetein.com | Simple procedure, effective for complete exchange. | Can be time-consuming, working at very low pH may risk peptide degradation. nih.gov |
| Ion-Exchange Chromatography | Anion exchange resin captures TFA and replaces it with a pre-loaded counterion like acetate. nih.govpeptide.com | Can exchange TFA for anions from weaker acids, relatively gentle on the peptide. nih.gov | Requires specific resins and column packing, may have lower peptide recovery. |
| Reverse-Phase HPLC | Use of a mobile phase containing the desired counterion (e.g., acetate) during purification. nih.gov | Achieves purification and exchange in a single process, high purity product. | Requires HPLC instrumentation, can be costly and time-consuming. |
| Solid-Phase Extraction (SPE) | A cartridge-based method using solutions with the desired counterion for washing and elution. mdpi.comresearchgate.net | Fast, low-cost, does not require robust instrumentation, efficient for various peptides. mdpi.comresearchgate.net | May result in slightly lower purity compared to HPLC. researchgate.net |
| Deprotonation/Reprotonation | Neutralizing the peptide's charge in a basic solution to release TFA, followed by reprotonation with the desired acid. nih.gov | Ensures complete removal of TFA. nih.gov | Exposing the peptide to basic conditions can cause degradation or side reactions. |
Importance of Purity Standards and Robust Analytical Characterization in Peptide Preparations for Biological Assays
The reliability and reproducibility of data from biological assays are directly dependent on the purity of the peptide preparations used. gyrosproteintechnologies.com Synthetic peptides obtained after synthesis and cleavage are crude mixtures containing the desired full-length peptide along with various impurities. These impurities can include truncated or deletion sequences, by-products from protecting groups, and residual scavengers. gyrosproteintechnologies.com Using impure peptides can lead to inaccurate results, as these contaminants may have their own biological activities or interfere with the assay. bachem.com
Purity Standards for Different Applications:
The required level of peptide purity is dictated by the intended application. For sensitive and quantitative experiments, higher purity is essential.
Crude or Desalted (>50% - >70% Purity): Suitable for initial, non-sensitive applications like high-throughput screening of peptide libraries. biocompare.com
Immuno-grade (>75% Purity): Generally sufficient for producing and testing polyclonal antibodies and for use in ELISAs. genscript.com
Biochemistry Grade (>85% Purity): Appropriate for semi-quantitative applications, such as enzyme substrate studies, biological activity tests, and epitope mapping. genscript.comgyrosproteintechnologies.com
High Purity (>95% Purity): Necessary for most quantitative in vitro biological assays, receptor-ligand binding studies, and nuclear magnetic resonance (NMR) studies to ensure that the observed effects are solely from the target peptide. genscript.comgyrosproteintechnologies.com
Extremely High Purity (>98% Purity): This is the highest level of purity, reserved for applications such as in vivo studies, clinical trials, and structural studies like X-ray crystallography, where precision and safety are paramount. biocompare.comgyrosproteintechnologies.com
Table 2: Recommended Peptide Purity Levels for Various Research Applications
| Purity Level | Recommended Applications | Rationale |
|---|---|---|
| >75% | Polyclonal antibody production, ELISAs, Affinity purification. biocompare.comgenscript.com | Sufficient for generating an immune response and for qualitative or semi-quantitative immunological assays. |
| >85% | Semi-quantitative enzyme assays, Epitope mapping, Biological activity screening. gyrosproteintechnologies.com | Minimizes interference from major impurities in biochemical and semi-quantitative studies. |
| >95% | Quantitative bioassays, In vitro receptor-ligand studies, NMR, Cell-based assays. biocompare.comgenscript.com | Ensures accuracy and reproducibility for sensitive, quantitative experiments. |
| >98% | In vivo studies, Clinical trials, Structural studies (Crystallography), Use as drug substances. biocompare.comgyrosproteintechnologies.com | Highest purity required to ensure safety, avoid off-target effects, and obtain high-resolution structural data. |
Robust Analytical Characterization:
To confirm the quality of a synthetic peptide, a comprehensive analytical characterization is indispensable. Regulatory bodies require thorough characterization using multiple orthogonal methods to ensure the identity, purity, and stability of peptide therapeutics. nih.gov This process is a cornerstone of quality control. nih.gov
Key analytical techniques include:
High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing peptide purity. bachem.com Reversed-phase HPLC (RP-HPLC) separates the target peptide from its impurities based on hydrophobicity, and the purity is calculated by comparing the peak area of the main product to the total area of all peaks. peptide.com
Mass Spectrometry (MS): MS is used to confirm the identity of the peptide by verifying its molecular weight. peptide.comnih.gov Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection and identification power of MS, allowing for the simultaneous assessment of purity and identity of the peptide and its impurities. researchgate.netwaters.com
Amino Acid Analysis (AAA): This method determines the amino acid composition of the peptide and can be used to accurately quantify the net peptide content (NPC), which is the percentage of the peptide in the lyophilized powder, accounting for water and counterions. bachem.comgyrosproteintechnologies.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetic acid |
| Crosstide (B550012) |
| Glycogen (B147801) synthase kinase 3 (GSK3) |
| Histidine |
| Hydrochloric acid |
| Lysine |
| Trifluoroacetic acid (TFA) |
Theoretical and Computational Approaches to Crosstide and Peptide Kinase Substrates
Molecular Dynamics Simulations for Elucidating Crosstide (B550012) Conformational Dynamics and Kinase Binding
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. 3ds.com In the context of Crosstide, MD simulations can provide insights into its conformational flexibility in solution and the dynamic process of its binding to a kinase active site. Such simulations can reveal how the peptide folds and explores different shapes, and how this conformational landscape is altered upon interaction with a kinase. frontiersin.orgnih.gov
MD simulations can be employed to model the binding of Crosstide to the catalytic cleft of kinases like Akt/PKB. By simulating the protein-peptide complex in a solvated environment, researchers can observe the key interactions that stabilize the bound state. nih.gov These simulations can identify crucial hydrogen bonds, electrostatic interactions, and hydrophobic contacts between Crosstide residues and the kinase. Furthermore, MD simulations can elucidate the conformational changes that occur in both the peptide and the kinase upon binding, which are often essential for catalysis. nih.govmpg.de
For instance, a simulation could be initiated with the Crosstide peptide placed near the active site of Akt/PKB. Over the course of the simulation, the peptide would be observed to adopt a specific bound conformation, and the interactions governing this recognition process could be analyzed in detail. The stability of the resulting complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the peptide and protein backbone atoms over time. semanticscholar.org
| Simulation Parameter | Value/Description | Potential Insight |
|---|---|---|
| System | Crosstide peptide and the kinase domain of Akt/PKB in explicit water with counter-ions | Provides a realistic environment for studying the interaction. |
| Force Field | CHARMM22/CMAP | Ensures accurate representation of interatomic forces. nih.gov |
| Simulation Time | 500 nanoseconds | Allows for sufficient sampling of conformational space to observe binding events and stable interactions. |
| Key Findings (Hypothetical) | Identification of stable hydrogen bonds between the arginine residues of Crosstide and acidic residues in the Akt/PKB active site. | Highlights the importance of electrostatic interactions in substrate recognition. |
| Observation of a conformational change in the activation loop of Akt/PKB upon Crosstide binding. | Suggests an induced-fit mechanism for substrate binding and catalysis. |
Quantum Chemical Calculations for Understanding Phosphorylation Energetics on Crosstide and Related Peptides
Quantum chemical calculations, based on the principles of quantum mechanics, can provide a detailed understanding of the electronic structure and energetics of chemical reactions. rsdjournal.orgstanford.edu These methods are particularly useful for studying the phosphorylation of peptides like Crosstide, as they can model the breaking and forming of chemical bonds during the transfer of a phosphate (B84403) group from ATP to a serine or threonine residue. nih.gov
By performing quantum chemical calculations, it is possible to determine the reaction energy and the activation energy for the phosphorylation of Crosstide by a kinase. rsc.org This information is crucial for understanding the efficiency and kinetics of the phosphorylation event. The calculations can also reveal how the electronic properties of the peptide, such as the partial charges on atoms and the energies of molecular orbitals, are altered upon phosphorylation. mdpi.comnih.gov
For example, a quantum mechanical/molecular mechanical (QM/MM) approach could be used, where the active site of the kinase and the reacting portion of Crosstide and ATP are treated with a high level of quantum chemical theory, while the rest of the protein and solvent are modeled using classical molecular mechanics. This hybrid approach allows for the accurate modeling of the chemical reaction within the complex biological environment of the enzyme.
| Parameter | Hypothetical Value (kcal/mol) | Significance |
|---|---|---|
| Reaction Energy (ΔE) | -15.2 | Indicates that the phosphorylation of Crosstide is an energetically favorable (exothermic) reaction. |
| Activation Energy (Ea) | 12.5 | Represents the energy barrier that must be overcome for the phosphorylation reaction to occur, influencing the reaction rate. |
| Change in Dipole Moment upon Phosphorylation | +5.8 Debye | Reflects the significant change in the charge distribution of the peptide after the addition of the negatively charged phosphate group. |
In Silico Prediction of Novel Kinase Substrates or Inhibitors Based on Crosstide Scaffold Analysis
The known sequence of Crosstide and its function as a substrate for specific kinases provide a valuable starting point for the in silico prediction of novel kinase substrates or the design of peptide-based inhibitors. plos.orgkinexus.ca Computational methods can be used to search protein sequence databases for other proteins that contain similar sequence motifs to Crosstide, thereby identifying potential new substrates for kinases like Akt/PKB. nih.govresearchgate.net
Furthermore, the Crosstide sequence can serve as a scaffold for the design of competitive inhibitors. By modifying the Crosstide sequence, for example, by replacing the phosphorylatable serine or threonine with a non-phosphorylatable amino acid, it may be possible to create a peptide that binds to the kinase's active site but cannot be phosphorylated, thus inhibiting the kinase's activity. Computational docking and molecular dynamics simulations can be used to predict the binding affinity of these modified peptides and to optimize their inhibitory potential. d-nb.info
Various in silico tools and algorithms have been developed for kinase substrate prediction. d-nb.info These tools often utilize position-specific scoring matrices or machine learning models trained on known kinase-substrate pairs. The Crosstide sequence could be used as a positive control or as part of the training data for such predictive models.
| Approach | Description | Potential Outcome |
|---|---|---|
| Sequence Similarity Search (e.g., BLAST) | Searching a protein sequence database with the Crosstide sequence (GRPRTSSFAEG) to find proteins with similar motifs. | Identification of a list of candidate proteins that may also be substrates for Akt/PKB or other kinases that recognize Crosstide. |
| Kinase Substrate Prediction Software (e.g., Scansite, NetPhos) | Inputting the Crosstide sequence into predictive algorithms to identify potential phosphorylation sites and the kinases that may target them. | Confirmation of known kinases and prediction of other potential kinases that may phosphorylate Crosstide. |
| Computational Alanine Scanning | Systematically replacing each residue of Crosstide with alanine in silico and calculating the change in binding energy to the kinase. | Identification of key residues in Crosstide that are critical for kinase binding. |
Structural Bioinformatics Analysis of Kinase Recognition Motifs within the Crosstide Sequence and its Protein Targets
Structural bioinformatics involves the analysis of the three-dimensional structures of biological macromolecules to understand their function. wikipedia.orgnih.govyoutube.comox.ac.uk In the context of Crosstide, structural bioinformatics can be used to analyze the kinase recognition motifs present in its sequence and to compare them with the consensus recognition sequences of the kinases that phosphorylate it. nih.govnih.govneb.com
The sequence of Crosstide, H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH, contains several features that are characteristic of kinase recognition motifs. For example, the presence of arginine residues at positions -3 and -5 relative to a serine or threonine is a common feature of substrates for AGC family kinases, which includes Akt/PKB. researchgate.netyoutube.com A detailed analysis of the Crosstide sequence can reveal the specific residues that are likely to be critical for its recognition by different kinases.
By comparing the Crosstide sequence to a database of known phosphorylation sites, it is possible to identify the likely phosphorylation sites within the peptide. Furthermore, by modeling the structure of Crosstide bound to a kinase, structural bioinformatics tools can be used to visualize the interactions between the peptide and the enzyme at an atomic level, providing a deeper understanding of the basis of substrate specificity.
| Position | Residue | Potential Role in Kinase Recognition |
|---|---|---|
| 2 and 4 | Arginine (R) | Positively charged residues that likely interact with negatively charged pockets in the kinase active site, serving as key specificity determinants for basophilic kinases like Akt/PKB. |
| 3 | Proline (P) | Often found in kinase recognition motifs, where it can induce a specific turn in the peptide backbone that facilitates binding to the kinase. |
| 5, 6, and 7 | Threonine (T), Serine (S), Serine (S) | Potential phosphoacceptor sites. The surrounding residues determine which of these is preferentially phosphorylated by a given kinase. |
| 8 | Phenylalanine (F) | A hydrophobic residue that may interact with a hydrophobic pocket in the kinase active site. |
Future Directions and Emerging Research Avenues for Crosstide Trifluoroacetate
Development of Novel Genetically Encoded Biosensors and Fluorescent Probes Utilizing Crosstide (B550012) Scaffolds
The development of genetically encoded biosensors, often based on fluorescent proteins (FPs), has revolutionized the ability to monitor dynamic molecular processes within living cells in real-time. nih.govnih.gov A promising future direction is the use of the Crosstide peptide sequence as a central scaffolding component for creating novel biosensors designed to report on kinase activity.
Genetically encoded biosensors allow for the real-time monitoring of molecular dynamics in space and time, which is crucial for understanding complex cellular processes. nih.gov The fundamental principle involves coupling a molecular recognition event—in this case, the phosphorylation of the Crosstide sequence—to a detectable change in a reporter molecule, typically a fluorescent protein. nih.gov Strategies for designing such biosensors are diverse and include fluorescence resonance energy transfer (FRET), where the phosphorylation event induces a conformational change that alters the distance or orientation between two FPs, leading to a change in the FRET signal. nih.govnih.gov
The Crosstide peptide sequence, H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH, contains the serine residue phosphorylated by kinases like Akt. merckmillipore.com This recognition sequence can be genetically fused between a FRET pair (e.g., cyan and yellow fluorescent proteins). Upon phosphorylation by an active kinase, the peptide's interaction with a phosphate-binding domain, also engineered into the sensor, would trigger a conformational shift, altering the FRET efficiency. This would provide a direct, ratiometric readout of kinase activity in specific subcellular compartments. lsuhsc.edu
Furthermore, the Crosstide scaffold can be adapted for use in other types of fluorescent probes. caymanchem.comsapphire-usa.com Chemical synthesis allows for the incorporation of environmentally sensitive dyes or photo-caging groups onto the peptide. For example, a Crosstide derivative could be labeled with a fluorophore whose emission spectrum changes upon phosphorylation or subsequent binding events. The existing availability of modified versions, such as Biotin-Crosstide, demonstrates the feasibility of chemical modifications to the core peptide for advanced applications. targetmol.com
Integration of Crosstide-based Assays into Systems Biology and Proteomics Research for Network Mapping
Systems biology aims to understand the complex interactions within biological systems, treating them as integrated and interacting networks of genes, proteins, and other cellular constituents. nih.govmpg.de Proteomics, the large-scale study of proteins, provides the critical data for building these systemic models. nih.govabcam.com Crosstide-based assays are poised to become integral tools in this field by providing quantitative measurements of kinase activity, which are essential for mapping the dynamics of signaling networks. embopress.orgarxiv.org
Protein-protein interaction networks are inherently dynamic and are often remodeled in response to cellular signals. embopress.org Kinase activity is a primary driver of these changes. By using Crosstide as a substrate in high-throughput screening formats, researchers can quantify the activity of key kinases like Akt across numerous samples under various perturbations (e.g., drug treatments, genetic mutations). acs.orgresearchgate.net This quantitative data can then be integrated into computational models to reconstruct signaling pathways and understand how they are rewired in disease states. nih.gov
Mass spectrometry-based proteomics is a cornerstone of systems biology, allowing for the quantification of thousands of proteins and their post-translational modifications. embopress.org Data from Crosstide assays can complement proteomic data by providing a direct functional readout of kinase activity, which may not always be directly inferable from phosphorylation site abundance alone due to the complex interplay of kinases and phosphatases.
The table below outlines a potential workflow for integrating Crosstide assay data into a systems biology project.
Table 1: Integration of Crosstide Assay Data into Systems Biology
| Experimental Step | Crosstide Assay Application | Contribution to Network Mapping |
|---|---|---|
| Perturbation | Cells are treated with stimuli (e.g., growth factors, inhibitors) or are genetically modified. | Initiates signaling cascades to be mapped. |
| Sample Lysis & Kinase Assay | Cell lysates are prepared and incubated with Crosstide and ATP. The rate of Crosstide phosphorylation is measured. embopress.org | Provides quantitative data on the activity of specific kinases (e.g., Akt) under different conditions. |
| Proteomic Analysis | Parallel samples are analyzed by mass spectrometry to quantify changes in protein expression and global phosphorylation. embopress.org | Identifies changes in the abundance of network components and potential downstream phosphorylation events. |
| Data Integration & Modeling | Kinase activity data from Crosstide assays are combined with proteomic data. | Constrains computational models of the signaling network, improving the accuracy of predicted interactions and network dynamics. |
| Network Visualization | Differential interaction networks are visualized to highlight changes between conditions. arxiv.org | Creates a visual map of how the signaling pathway is remodeled by the perturbation. |
Advancements in Synthetic Biology for Tailored Crosstide Production and Modification
Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. britannica.comtech4future.infozkbs-online.de This field offers powerful new avenues for the production and modification of research tools like Crosstide, moving beyond traditional chemical peptide synthesis.
One key application of synthetic biology is the engineering of microorganisms to produce high-value chemicals and pharmaceuticals, such as the antimalarial drug artemisinin. nih.govhudsonlabautomation.com A similar approach could be developed for the large-scale, cost-effective production of Crosstide or its variants. This would involve designing and introducing a synthetic gene circuit into a microbial host (like E. coli or yeast) that directs the expression and potential purification of the peptide.
More advanced applications could involve creating "smart" cell-based systems where Crosstide or a modified version is produced and secreted in response to specific environmental cues. zkbs-online.de This could be used to create self-regulating systems for studying kinase signaling over long periods.
Furthermore, synthetic biology enables the incorporation of non-natural amino acids into peptides and proteins. This opens up the possibility of creating a library of Crosstide analogs with tailored properties. For instance, specific amino acids in the Crosstide sequence could be replaced with photo-crosslinkable or fluorescent amino acids to create novel probes for studying kinase-substrate interactions. By modifying the peptide sequence, its specificity could be fine-tuned to be a more selective substrate for a particular kinase or, conversely, a broader substrate for a wider range of kinases. nih.gov This tailored modification capability represents a significant leap beyond what is easily achievable with standard chemical methods.
Exploration of Crosstide as a Research Tool in Unconventional or Newly Discovered Kinase Signaling Pathways
While Crosstide is a well-characterized substrate for several members of the AGC kinase family, its utility as a generic or promiscuous substrate makes it a valuable tool for exploring unconventional or newly discovered kinase signaling pathways. merckmillipore.comacs.org Establishing an enzyme assay is a critical first step in characterizing a new kinase, but identifying its endogenous substrate can be a time-consuming challenge. nih.gov
Generic substrates like Crosstide provide a crucial starting point for measuring the catalytic function of a newly identified kinase. nih.gov The peptide sequence of Crosstide (GRPRTSSFAEG) is recognized by multiple kinases, suggesting that its core motif is favorable for phosphorylation by a range of enzymes that have similar substrate specificity requirements. merckmillipore.com This promiscuity can be leveraged to screen for enzymatic activity in cell lysates or with purified proteins where the specific signaling pathway is unknown. acs.org For example, if a new protein is predicted to be a kinase based on sequence homology, a Crosstide-based assay can quickly confirm catalytic activity and provide a means to screen for inhibitors or activators.
The intricate crosstalk between different signaling pathways is a major area of research. nih.gov For instance, the Schizosaccharomyces pombe kinase Gad8p, an AGC family member, was shown to be active in phosphorylating Crosstide, which was instrumental in linking its activity to the TOR signaling pathway. embopress.org This demonstrates how Crosstide can be used to forge connections between a newly studied kinase and established signaling modules.
The table below lists some of the known kinases that utilize Crosstide as a substrate, illustrating its application across different signaling cascades.
Table 2: Kinases Known to Phosphorylate Crosstide
| Kinase | Associated Signaling Pathway | Significance |
|---|---|---|
| Akt (PKB) α, β, γ | PI3K/Akt/mTOR Pathway | Central regulator of cell growth, proliferation, survival, and metabolism. merckmillipore.comresearchgate.net |
| MAPKAP Kinase-1 (RSK) | MAPK/ERK Pathway | Involved in the regulation of transcription, translation, and cell cycle progression. merckmillipore.comnih.gov |
| p70S6 Kinase (p70S6k) | PI3K/Akt/mTOR Pathway | Key regulator of protein synthesis and cell growth. merckmillipore.com |
| Serum and Glucocorticoid-inducible Kinase-like Kinase (SGKL) | PI3K-dependent signaling | Phosphorylates GSK-3β and is involved in cell survival and regulation. merckmillipore.commoleculardepot.com |
| Gad8p (S. pombe) | TOR Pathway | Fission yeast kinase involved in response to nutritional stress and cell cycle control. embopress.org |
The broad utility of Crosstide makes it an ideal exploratory tool for venturing into the vast and often uncharacterized regions of the kinome.
Q & A
Q. What are the recommended handling and storage protocols for Crosstide trifluoroacetate to ensure stability and safety in laboratory settings?
- Methodological Answer : this compound should be stored in a tightly sealed container at 2–8°C, protected from moisture and light. Handling requires personal protective equipment (PPE), including nitrile gloves and lab coats, to avoid skin contact. Supervision by a "technically qualified individual" (as defined by 40 CFR 720.3(ee)) is mandatory under U.S. regulations for R&D use . Stability testing via periodic HPLC analysis is advised to monitor degradation.
Q. How can researchers confirm the purity and structural integrity of this compound prior to its use in kinase activity assays?
- Methodological Answer : Purity can be verified using reverse-phase HPLC with a C18 column and UV detection at 214 nm. Structural integrity is confirmed via NMR spectroscopy, particularly -NMR, to detect trifluoroacetate counterion stability. Calibration with trifluoroacetic acid (TFA) stock standard solutions (0.1 mg/mL) ensures accuracy in quantification .
Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. Use a stable isotope-labeled internal standard (e.g., -labeled Crosstide) to correct for matrix effects. Method validation should include spike-recovery experiments (80–120% recovery) and limits of detection (LOD) below 1 nM .
Advanced Research Questions
Q. How does the trifluoroacetate counterion influence Crosstide’s solubility and binding affinity in Akt kinase assays?
- Methodological Answer : The trifluoroacetate counterion enhances solubility in aqueous buffers (e.g., 50 mM HEPES, pH 7.4) but may compete with ATP-binding sites in kinase assays. To mitigate this, replace TFA with acetate via ion-exchange chromatography. Surface plasmon resonance (SPR) can quantify binding affinity () under varying counterion conditions .
Q. What experimental design principles should guide dose-response studies using this compound in PI3K/Akt/mTOR signaling research?
- Methodological Answer : Employ a factorial design to test interactions between Crosstide concentration (e.g., 0.1–10 µM), ATP levels (1–100 µM), and incubation time (5–60 min). Use ANOVA to identify significant variables. Replicates (n ≥ 3) and blinded data analysis reduce bias. Software tools like GraphPad Prism or R/Python scripts enable dose-response curve fitting (e.g., Hill equation) .
Q. How can researchers resolve contradictions in reported IC50_{50}50 values for this compound across different Akt isoforms?
- Methodological Answer : Isoform-specific discrepancies may arise from assay conditions (e.g., Mg concentration, pH). Standardize protocols using recombinant Akt isoforms (Akt1, Akt2, Akt3) under identical buffer conditions. Cross-validate with orthogonal assays, such as fluorescence polarization or radiometric -ATP incorporation .
Q. What computational approaches are effective for modeling this compound’s interactions with Akt’s catalytic domain?
- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS can predict binding modes. Docking studies (AutoDock Vina) should incorporate solvent effects and protonation states of key residues (e.g., Lys179, Glu234). Validate models with mutagenesis data and experimental values .
Q. How should environmental and safety risks associated with this compound waste be managed in academic labs?
- Methodological Answer : Neutralize waste with 1 M NaOH to degrade trifluoroacetate into non-toxic byproducts (e.g., fluoride ions). Confirm neutralization via ion chromatography. Follow TSCA guidelines (40 CFR 720) for disposal, including documentation of waste volumes and supervision by qualified personnel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
